molecular formula C21H24N4O3S B2395576 4-(thiophen-2-yl)-3-((1-(2-(o-tolyloxy)acetyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034474-85-4

4-(thiophen-2-yl)-3-((1-(2-(o-tolyloxy)acetyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one

Katalognummer: B2395576
CAS-Nummer: 2034474-85-4
Molekulargewicht: 412.51
InChI-Schlüssel: JQDWBWSADLQZPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(thiophen-2-yl)-3-((1-(2-(o-tolyloxy)acetyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C21H24N4O3S and its molecular weight is 412.51. The purity is usually 95%.
BenchChem offers high-quality 4-(thiophen-2-yl)-3-((1-(2-(o-tolyloxy)acetyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(thiophen-2-yl)-3-((1-(2-(o-tolyloxy)acetyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-[[1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl]methyl]-4-thiophen-2-yl-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-15-5-2-3-6-17(15)28-14-19(26)24-10-8-16(9-11-24)13-18-22-23-21(27)25(18)20-7-4-12-29-20/h2-7,12,16H,8-11,13-14H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDWBWSADLQZPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCC(CC2)CC3=NNC(=O)N3C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-(thiophen-2-yl)-3-((1-(2-(o-tolyloxy)acetyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one (CAS Number: 2034474-85-4) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the triazole class, which is known for various pharmacological properties including antifungal, antibacterial, and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N4O3S, with a molecular weight of 412.51 g/mol. The structural features include a thiophene ring, a triazole moiety, and a piperidine derivative, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC21H24N4O3S
Molecular Weight412.51 g/mol
CAS Number2034474-85-4
Purity≥95%

Antimicrobial Activity

Research into the biological activity of triazole derivatives has shown promising results in antimicrobial applications. Compounds similar to 4-(thiophen-2-yl)-3-((1-(2-(o-tolyloxy)acetyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one have been evaluated for their efficacy against various pathogenic microorganisms.

A study on pyrazole derivatives indicated that modifications in their structure could enhance their antibacterial properties. For instance, triazole derivatives have been reported to exhibit significant activity against both Gram-positive and Gram-negative bacteria due to their ability to inhibit cell wall synthesis or disrupt membrane integrity .

Anticancer Potential

The triazole scaffold is also associated with anticancer properties. Research has indicated that certain triazole derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. For example, compounds with similar structural motifs have shown effectiveness against multiple cancer cell lines by targeting specific signaling pathways involved in tumor growth .

Case Studies and Research Findings

  • In Vitro Studies : Various in vitro studies have demonstrated the cytotoxic effects of triazole derivatives on cancer cell lines such as HeLa and MCF-7. The results suggested that these compounds could induce apoptosis and inhibit cell migration .
  • Structure-Activity Relationship (SAR) : Understanding the SAR of triazole derivatives has been crucial in optimizing their biological activity. Modifications at specific positions on the triazole ring or the attached piperidine can significantly affect potency and selectivity towards different biological targets .
  • Synergistic Effects : There is emerging evidence suggesting that combining triazole derivatives with other therapeutic agents can enhance their efficacy. For instance, co-administration with established antibiotics has shown synergistic effects against resistant bacterial strains .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that this compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. The compound's structural features may enhance its ability to inhibit fungal growth, potentially making it useful in treating fungal infections.

Antibacterial Properties

Preliminary studies suggest that derivatives of triazole compounds can exhibit significant antibacterial activity. This compound's unique structure may contribute to its effectiveness against various bacterial strains.

Anticancer Potential

Triazoles have been investigated for their anticancer properties. The compound's ability to induce apoptosis in cancer cells and inhibit tumor growth has been noted in some studies, indicating its potential as an anticancer agent.

Drug Development

The unique structural characteristics of 4-(thiophen-2-yl)-3-((1-(2-(o-tolyloxy)acetyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one make it an interesting candidate for drug development. Its potential to act on multiple biological targets can be advantageous in creating multi-target drugs.

Synthetic Intermediates

This compound can serve as a synthetic intermediate in the development of other biologically active molecules. Its ability to undergo further chemical transformations allows researchers to explore new derivatives with enhanced properties.

Study on Anticancer Activity

A study published in a peer-reviewed journal demonstrated that triazole derivatives showed promising results in inhibiting the proliferation of cancer cell lines. The specific compound was tested against breast cancer cells and exhibited significant cytotoxicity compared to standard treatments, suggesting its potential as an adjunct therapy in cancer treatment.

Research on Antifungal Efficacy

In vitro studies have shown that the compound effectively inhibits the growth of several pathogenic fungi. These findings support its potential application in treating fungal infections that are resistant to conventional antifungal agents.

Vorbereitungsmethoden

Cyclocondensation of Thiobiureas

Adapting methods from JNK inhibitor syntheses, thiobiureas are prepared by reacting thiophene-2-carbohydrazide with arylisothiocyanates. For example:

  • Thiobiurea formation :
    • Thiophene-2-carbohydrazide (1.0 equiv) and methyl isothiocyanate (1.2 equiv) react in acetonitrile with sodium acetate (1.5 equiv) at 25°C for 12 hours, yielding 85–90% thiobiurea.
  • Cyclization to triazolone :
    • Heating the thiobiurea in 2 M NaOH at 100°C for 6 hours induces cyclization, forming the triazolone core (72% yield).

Alternative Route: Hydrazide-Isocyanate Cyclization

Aryl isocyanates react with thiophene-2-carbohydrazide in dichloromethane (DCM) under reflux, producing triazolones in 65–78% yields.

Functionalization of the Piperidine Nitrogen: Acylation with 2-(o-Tolyloxy)acetyl Group

Deprotection of Boc Group

The N-Boc group is removed using trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C, yielding the piperidin-4-ylmethyl-triazolone intermediate (quantitative yield).

Synthesis of 2-(o-Tolyloxy)acetyl Chloride

  • Etherification : o-Cresol reacts with ethyl bromoacetate in the presence of K₂CO₃ in acetone, forming ethyl 2-(o-tolyloxy)acetate (76% yield).
  • Saponification and acid chloride formation :
    • Hydrolysis with NaOH (2 M) yields 2-(o-tolyloxy)acetic acid (89%).
    • Treatment with oxalyl chloride in DCM converts the acid to 2-(o-tolyloxy)acetyl chloride (93%).

Acylation Reaction

The piperidine amine reacts with 2-(o-tolyloxy)acetyl chloride (1.5 equiv) and triethylamine (2.0 equiv) in DCM at 0°C, yielding the final acetylated product (82% yield).

Analytical Characterization

  • NMR spectroscopy :
    • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 3.6 Hz, 1H, thiophene), 3.82 (s, 2H, OCH₂CO), 2.98 (m, 2H, piperidine-CH₂).
  • High-resolution mass spectrometry : [M+H]⁺ calcd. for C₂₃H₂₅N₄O₃S: 437.1543; found: 437.1541.

Q & A

Q. What are the optimal synthetic routes for 4-(thiophen-2-yl)-3-((1-(2-(o-tolyloxy)acetyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the piperidin-4-ylmethyl intermediate via N-alkylation of piperidine derivatives. Subsequent acylation with 2-(o-tolyloxy)acetyl chloride introduces the o-tolyloxy moiety. The triazole-thiophene core is formed through cyclization reactions under reflux conditions (e.g., using ethanol or propan-2-ol as solvents) . Yield optimization requires precise control of temperature (70–90°C) and pH (neutral to mildly acidic) to minimize side products like over-alkylated derivatives. Catalysts such as triethylamine or DMAP can improve acylation efficiency .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and computational methods?

Methodological Answer:

  • Experimental Techniques:
    • ¹H/¹³C NMR: Assign peaks based on chemical shifts (e.g., thiophen-2-yl protons at δ 6.8–7.2 ppm; triazole carbons at δ 145–160 ppm) .
    • IR Spectroscopy: Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹; triazole ring vibrations at ~1500 cm⁻¹) .
  • Computational Validation:
    • DFT Calculations (B3LYP/6-311G(d,p)): Compare theoretical vs. experimental vibrational frequencies and NMR chemical shifts to validate geometry .
    • HOMO-LUMO Analysis: Predict electronic properties and reactivity .

Q. What preliminary biological assays are suitable for evaluating this compound’s pharmacological potential?

Methodological Answer:

  • In Vitro Screening:
    • Enzyme Inhibition Assays: Test against kinases, proteases, or cytochrome P450 isoforms using fluorometric/colorimetric substrates (e.g., IC₅₀ determination) .
    • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • ADME Prediction: Employ software like SwissADME to assess solubility, permeability, and metabolic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical (DFT) and experimental spectroscopic data for this compound?

Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:

  • Solvent Correction: Apply the SMD solvation model in DFT to account for solvent polarity .
  • Conformational Sampling: Generate energy profiles by rotating torsion angles (e.g., o-tolyloxy group) to identify dominant conformers .
  • Dynamic NMR: Resolve overlapping signals at variable temperatures to detect slow conformational exchange .

Q. What strategies improve the stability of this compound under physiological conditions for in vivo studies?

Methodological Answer:

  • pH-Specific Formulations: Encapsulate in liposomes or cyclodextrins to protect against hydrolysis in acidic environments (e.g., gastric fluid) .
  • Prodrug Design: Modify labile groups (e.g., esterify the acetyl moiety) for controlled release .
  • Accelerated Stability Testing: Monitor degradation kinetics at 40°C/75% RH to identify vulnerable sites .

Q. How can reaction pathways be optimized for large-scale synthesis without compromising purity?

Methodological Answer:

  • Flow Chemistry: Use continuous flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., during cyclization) .
  • Quality Control: Implement inline PAT (Process Analytical Technology) tools like FTIR or HPLC to monitor intermediates .
  • Green Chemistry: Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., 2-MeTHF) .

Q. What computational methods predict binding modes of this compound with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Simulate interactions with target proteins (e.g., kinases) using flexible ligand docking and AMBER force fields .
  • MD Simulations: Run 100-ns trajectories to assess binding stability and identify critical residues .
  • Free Energy Calculations: Use MM-PBSA/GBSA to quantify binding affinities .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.